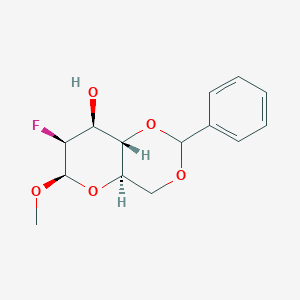
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride is a stable isotope-labeled compound, specifically deuterated at the 2, 2, 3, 3, and 3 positions of the propylamine molecule. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various biochemical and pharmacological studies. The molecular formula of this compound is C3H5D5ClN, and it has a molecular weight of 100.6 .
Wirkmechanismus
Biochemical Pathways
The inhibition of PDE4 leads to an increase in cAMP levels, which can have various downstream effects depending on the specific cell type. For instance, in immune cells, increased cAMP levels can suppress inflammatory responses . The inhibition of DNA topoisomerase I, on the other hand, can lead to DNA damage and apoptosis, particularly in rapidly dividing cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Propyl-2,2,3,3,3-d5-amine Hydrochloride typically involves the deuteration of propylamine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The final product is then purified through various techniques, such as distillation and crystallization, to obtain the desired purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted amines .
Wissenschaftliche Forschungsanwendungen
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amines in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanamine Hydrochloride-d5
- Propylamine Hydrochloride-d5
- 1-Aminopropane Hydrochloride-d5
Uniqueness
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride is unique due to its specific deuteration pattern, which provides distinct advantages in tracing studies. The presence of deuterium atoms at specific positions allows for more precise tracking and analysis compared to non-deuterated analogs. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Eigenschaften
CAS-Nummer |
1398065-66-1 |
|---|---|
Molekularformel |
C3H10ClN |
Molekulargewicht |
100.601 |
IUPAC-Name |
2,2,3,3,3-pentadeuteriopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2; |
InChI-Schlüssel |
PYNUOAIJIQGACY-LUIAAVAXSA-N |
SMILES |
CCCN.Cl |
Synonyme |
1-Propanamine Hydrochloride-d5; Propylamine Hydrochloride-d5; 1-Aminopropane Hydrochloride-d5; 1-Propylammonium Chloride-d5; Propylammonium Chloride-d5; n-Propylammonium Chloride-d5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)



![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)
